N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
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Overview
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is an intriguing compound in the realm of organic chemistry. This triazolopyridazin derivative is noted for its complex structure, combining a triazole ring and a pyridazine ring, linked with an ether bond to a methanesulfonamide group. Its structural uniqueness makes it a subject of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide typically involves multi-step organic reactions. Starting from a substituted aniline, cyclization reactions can form the triazolopyridazine core. The methanesulfonamide group is then introduced through a nucleophilic substitution reaction, using appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis requires optimization for large-scale production. This involves high-yield reactions under mild conditions, ensuring purity and minimizing by-products. Continuous-flow reactors and process automation can be implemented to streamline the synthesis, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is reactive towards various chemical transformations:
Oxidation: : This compound can be oxidized, especially at the methanesulfonamide group, leading to sulfonic acids.
Reduction: : It undergoes reduction reactions primarily at the aromatic rings and nitrogen atoms, potentially leading to partially hydrogenated derivatives.
Common Reagents and Conditions Used in These Reactions
Typical reagents include:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Nucleophiles: : Ammonia or amines for substitution reactions, often facilitated by catalytic conditions or under high temperatures.
Major Products Formed from These Reactions
Products vary widely based on reaction conditions but include:
Oxidized derivatives: : Sulfonic acids and their salts.
Reduced products: : Partially hydrogenated triazolopyridazine derivatives.
Substituted compounds: : Various N-alkylated or arylated methanesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for designing more complex molecules. Its unique structure facilitates the study of electronic effects and steric interactions in heterocyclic chemistry.
Biology
Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors, due to the triazolopyridazine framework's ability to interact with active sites of enzymes.
Medicine
In medicinal research, it shows promise as a lead compound for developing drugs targeting specific pathways. Its multifunctionality allows for binding to various biological targets, making it a candidate in drug design and discovery.
Industry
Industrial applications include its use as a precursor for agrochemicals and functional materials, owing to its stability and reactivity under various conditions.
Mechanism of Action
Molecular Targets and Pathways Involved
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide primarily acts by interacting with enzyme active sites or receptor proteins. The triazolopyridazine core can mimic natural substrates, thereby inhibiting enzymatic activities or modulating receptor functions. This interaction typically involves hydrogen bonding, hydrophobic interactions, and occasionally covalent bonding.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other triazolopyridazine derivatives, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is distinguished by its methanesulfonamide group, which adds a new dimension of chemical reactivity and biological activity.
List of Similar Compounds
N-(2-(4-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
N-(2-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-5-yl)oxy)ethyl)methanesulfonamide
N-(2-(5-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)oxy)ethyl)methanesulfonamide
These compounds share similar core structures but differ in the positioning of substituents, leading to variations in their reactivity and applications.
Hope you found that deep dive into the science of this compound enlightening
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-23(20,21)15-9-10-22-13-8-7-12-16-17-14(19(12)18-13)11-5-3-2-4-6-11/h2-8,15H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGAZSZCSXTPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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